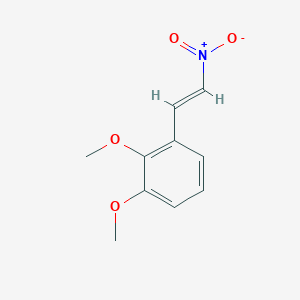

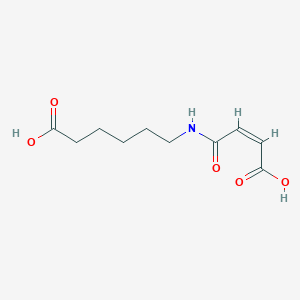

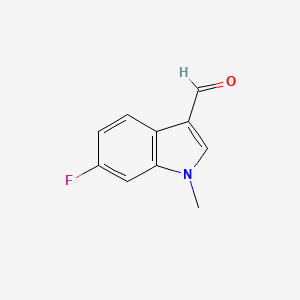

6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド

概要

説明

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound utilized in various fields of scientific research and industry. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .Molecular Structure Analysis

The molecular formula of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is C10H8FNO, and its average mass is 177.175 Da .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .科学的研究の応用

創薬と医薬品への応用

インドール誘導体は、様々な治療薬に存在するため、創薬における重要な部分として認識されています。例えば、インドールアルカロイドであるレセルピンは、高血圧や精神疾患における重度の興奮状態の治療に使用されています。 同様に、ビンブラスチンはがん治療に用いられます 。これらの例は「6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド」を直接的には示していませんが、インドール誘導体の潜在的な医薬品への応用例を示しています。

生化学経路における阻害剤

インドール-3-カルバルデヒド誘導体は、糖尿病合併症の管理において重要な役割を果たすアルドース還元酵素(ALR2)やアルデヒド還元酵素(ALR1)などの酵素阻害剤として評価されてきました 。これは、「6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド」が同様の阻害特性について探索される可能性を示唆しています。

抗炎症作用と鎮痛作用

一部のインドール誘導体は、インドメタシンやセレコキシブなどの標準薬と比較可能な抗炎症作用と鎮痛作用を示します 。これは、「6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド」が新しい抗炎症薬や鎮痛薬の開発における潜在的な応用分野を示しています。

植物生長調節

インドール誘導体であるインドール-3-酢酸は、植物の生長調節に関与する植物ホルモンです 。拡張して、「6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド」は、植物の生理学と発達への影響について研究されるかもしれません。

植物における病原体防御

インドール系二次代謝産物には、インドール-3-カルバルデヒド誘導体を含むものが含まれ、アブラナ科植物を病原体から守る上で重要な役割を果たしています 。「6-フルオロ-1-メチル-1H-インドール-3-カルバルデヒド」の研究は、作物の病害抵抗性を高めるための新しい方法を明らかにする可能性があります。

作用機序

将来の方向性

生化学分析

Biochemical Properties

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can interact with cytochrome P450 enzymes, affecting the metabolism of other molecules within the cell .

Cellular Effects

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde may affect the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde has been shown to inhibit the activity of certain protein kinases by binding to their active sites . Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have indicated that indole derivatives can be relatively stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies has shown potential effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolic pathways can affect the compound’s activity and efficacy, as well as its potential side effects. Additionally, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde may influence metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by various transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can influence its biological activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

特性

IUPAC Name |

6-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKABDVTBNOGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424660 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441715-93-1 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)